molecular formula C15H19FO3 B2845717 2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-YL)acetic acid CAS No. 350993-62-3

2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-YL)acetic acid

Cat. No.: B2845717
CAS No.: 350993-62-3
M. Wt: 266.312
InChI Key: UHZWBWMYVNDOOX-UHFFFAOYSA-N
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Description

2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)acetic acid (CAS 350993-62-3) is a high-purity chemical compound offered for research and development purposes. This fluorinated compound has a molecular formula of C 15 H 19 FO 3 and a molecular weight of 266.31 g/mol . Its structure features a 4-fluorophenyl substituent, which is a common pharmacophore in medicinal chemistry, suggesting its potential value in the synthesis and discovery of novel bioactive molecules . As a building block, this acetic acid derivative is primarily used in chemical synthesis, including use as a precursor for more complex molecules. Researchers may employ it in pharmaceutical development, material science, and as a key intermediate in organic reaction schemes. The compound requires cold-chain transportation to preserve its stability and integrity . Safety and Handling: This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Based on related compounds with similar structures, researchers should handle this material with appropriate precautions . It is advised to consult the safety data sheet (SDS) for specific hazard information. Always use personal protective equipment and conduct risk assessments prior to use.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-2,2-dimethyloxan-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FO3/c1-14(2)10-15(7-8-19-14,9-13(17)18)11-3-5-12(16)6-4-11/h3-6H,7-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZWBWMYVNDOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(CC(=O)O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-YL)acetic acid is a derivative of tetrahydropyran and has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H19FO2C_{15}H_{19}FO_2, with a molecular weight of approximately 252.31 g/mol. The structure features a fluorophenyl group, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The following sections detail specific biological activities associated with this compound.

  • Anti-inflammatory Effects : Compounds derived from tetrahydropyran structures have been shown to inhibit inflammatory pathways. They may modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Analgesic Properties : Similar compounds have demonstrated analgesic effects through modulation of neurotransmitter systems, particularly by affecting pain pathways in the central nervous system.
  • Anticancer Potential : Some derivatives exhibit cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that they may induce apoptosis or inhibit cell proliferation through multiple signaling pathways.

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundMechanism of ActionReference
Anti-inflammatoryTetrahydropyran derivativesCOX inhibition
AnalgesicSimilar fluorinated compoundsModulation of pain pathways
AnticancerAnalogous acetic acidsInduction of apoptosis in cancer cells

Case Studies

  • Case Study on Anti-inflammatory Activity : A study highlighted that tetrahydropyran derivatives reduced edema in animal models by inhibiting COX-2 expression (Reference: ). This suggests that this compound could similarly exert anti-inflammatory effects.
  • Case Study on Anticancer Activity : In vitro studies showed that related compounds induced significant cytotoxicity in breast cancer cell lines (Reference: ). The mechanism involved the activation of caspase pathways leading to programmed cell death.

Chemical Reactions Analysis

Amide Formation

The carboxylic acid group readily undergoes condensation with amines to form amides, often mediated by coupling reagents.

Example Protocol (from analogous compounds ):

  • Reagents : Amine (1.5 equiv.), EDCl/HOBt (1.2 equiv.), DIPEA (2 equiv.)

  • Solvent : Dichloromethane (DCM) or HFIP/DCE (1:1)

  • Conditions : Stirred at room temperature for 12–24 hours.

  • Yield : Typically 60–90% after silica gel chromatography.

Key Applications :

  • Synthesis of bioactive derivatives (e.g., kinase inhibitors).

  • Formation of benzamide analogs for structure-activity relationship studies .

Esterification

The acid can be esterified using alcohols under acidic or coupling conditions.

Reported Conditions :

Method Reagents Solvent Yield
Acid-catalyzed esterificationH<sub>2</sub>SO<sub>4</sub>, MeOHMethanol70–85%
Coupling-mediatedDCC, DMAPDCM80–95%

Notable Products :

  • Methyl and benzyl esters for intermediate synthesis .

  • Lactonization under Pd catalysis to form cyclic esters .

Oxidative Decarboxylation

Radical-mediated decarboxylation has been observed under photoredox conditions.

Experimental Setup :

  • Catalyst : Molecular iodine (5 mol%), TPT (2 mol%)

  • Solvent : DCE/HFIP (1:1)

  • Light Source : Blue LEDs (18 hours, rt)

  • Outcome : Generation of alkyl radicals, leading to C–H functionalization or dimerization.

Quenching Studies :

  • Radical intermediates confirmed via TEMPO/BHT trapping .

Cyclization Reactions

Intramolecular cyclization to form lactones or fused rings has been reported for structurally similar compounds .

Conditions :

  • Catalyst : Palladium trifluoroacetate (10 mol%), ligand L12 (20 mol%)

  • Solvent : HFIP at 120°C

  • Yield : 60–78% for lactone formation .

Cross-Coupling Reactions

The 4-fluorophenyl group may participate in Suzuki-Miyaura couplings, though direct evidence is limited.

Hypothetical Pathway (based on ):

  • Reagents : Aryl boronic acid (1.5 equiv.), Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)

  • Solvent : DCM/MeOH with HCOOH

  • Potential Products : Biaryl derivatives for extended conjugation.

Acid-Base Reactions

The carboxylic acid participates in salt formation with bases (e.g., NaOH, NH<sub>4</sub>OH), enhancing solubility for biological assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations: Tetrahydropyran Derivatives

Compound A : 2-(Tetrahydropyran-4-yl)acetic Acid
  • Structure : Simplest THP-acetic acid derivative without substituents.
  • Molecular Formula : C₇H₁₂O₃
  • Key Differences :
    • Lacks the 4-fluorophenyl and dimethyl groups.
    • Reduced steric bulk and electronic effects compared to the target compound.
  • Applications : Primarily used as a building block in organic synthesis due to its simplicity .
Compound B : 2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic Acid
  • Structure : THP ring substituted with 3-chlorophenyl (meta-Cl) instead of 4-fluorophenyl (para-F).
  • Molecular Formula : C₁₃H₁₅ClO₃
  • Key Differences :
    • Halogen Position : Chlorine at the meta position vs. fluorine at the para position.
    • Electronic Effects : Chlorine’s lower electronegativity reduces electron-withdrawing effects compared to fluorine.
    • Bioactivity : The meta-chloro substitution may alter receptor selectivity in pharmaceutical applications .

Functional Group Modifications

Compound C : [3-Acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]acetic Acid
  • Structure : Pyrrole ring substituted with acetyl, 4-fluorophenyl, hydroxy, and oxo groups.
  • Molecular Formula: C₁₄H₁₁FNO₅
  • Key Differences: Ring System: Pyrrole (aromatic, 5-membered) vs. THP (non-aromatic, 6-membered).
  • Applications : Likely used in drug discovery for its heterocyclic diversity and redox-active properties .
Compound D : 4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl)acetic Acid
  • Structure: THP ring with a Boc-protected amino group.
  • Molecular Formula: C₁₂H₂₁NO₅
  • Key Differences: Amino Protection: The Boc group introduces steric bulk, reducing reactivity compared to the target compound. Applications: Used in peptide synthesis as a protected intermediate .

Halogenated Derivatives in Drug Development

Compound E : (4-{(2S)-2-(1,3-Benzoxazol-2-yl)-2-[(4-fluorophenyl)sulfamoyl]ethyl}phenyl)aminoacetic Acid
  • Structure : Complex inhibitor with benzoxazole and sulfamoyl groups.
  • Molecular Formula : C₂₄H₂₀FN₃O₆S
  • Key Differences :
    • Functional Complexity : Additional benzoxazole and sulfamoyl groups enable specific enzyme inhibition (e.g., protein tyrosine phosphatase 1B).
    • Bioactivity : Designed for targeted therapeutic applications, unlike the target compound, which may serve as a precursor .

Comparative Data Table

Compound Name Molecular Formula Substituents/Key Features Molecular Weight (g/mol) Applications
Target Compound C₁₅H₁₉FO₃ 4-Fluorophenyl, 2,2-dimethyl-THP 266.31 Pharma intermediates, agrochemicals
2-(Tetrahydropyran-4-yl)acetic Acid C₇H₁₂O₃ Unsubstituted THP 144.17 Organic synthesis
2-[4-(3-Chlorophenyl)-THP-4-yl]acetic Acid C₁₃H₁₅ClO₃ 3-Chlorophenyl 254.71 Drug discovery
[3-Acetyl-2-(4-FPh)-pyrrole]acetic Acid C₁₄H₁₁FNO₅ Pyrrole, acetyl, hydroxy, oxo 292.24 Redox-active molecules
Boc-protected THP-acetic Acid C₁₂H₂₁NO₅ Boc-amino group 259.30 Peptide synthesis

Key Research Findings

Halogen Effects : Fluorine’s para position in the target compound enhances electronic withdrawal, improving binding affinity in receptor-ligand interactions compared to meta-chloro analogs .

Ring System Impact : THP-based compounds (e.g., target compound) exhibit better solubility in lipid membranes compared to pyrrole derivatives, favoring pharmacokinetic profiles .

Preparation Methods

Lactonization of Hydroxy Acid Precursors

Lactonization is a widely used method for constructing oxygen-containing heterocycles. For this compound, δ-lactonization of a γ,δ-dihydroxy acid precursor can yield the tetrahydropyran scaffold. A study by Rolfe et al. demonstrated that Heck-aza-Michael domino reactions enable efficient cyclization of sulfonamide precursors, albeit with modified substrates. Adapting this approach, γ,δ-dihydroxy acids bearing methyl and fluorophenyl groups could undergo acid-catalyzed lactonization. For example, using thionyl chloride ($$ \text{SOCl}_2 $$) in dichloromethane (DCM) promotes cyclization while concurrently activating carboxylic acid intermediates.

Diels-Alder Cycloaddition

The Diels-Alder reaction between a diene and a dienophile offers stereocontrolled access to six-membered rings. A substituted dienophile such as 4-fluorophenylacetylene could react with a 2,2-dimethylated diene to form the pyran ring. Palladium-catalyzed reactions, as described in RSC documents, show that ligands like L12 and Ag$$2$$CO$$3$$ enhance yields in similar lactonizations. This method’s regioselectivity depends on electron-withdrawing groups (e.g., the fluorophenyl moiety) directing the cycloaddition.

Ring-Closing Metathesis (RCM)

Grubbs catalyst-mediated RCM provides a versatile route to cyclic ethers. A diene precursor such as 4-(4-fluorophenyl)-2,2-dimethylpent-4-en-1-ol could undergo RCM to form the tetrahydropyran ring. However, steric hindrance from the 2,2-dimethyl groups may necessitate elevated temperatures or extended reaction times.

Incorporation of the 4-Fluorophenyl Group

Suzuki-Miyaura Coupling

Cross-coupling reactions are ideal for introducing aryl groups. A boronic ester derivative of 4-fluorophenyl can couple with a brominated tetrahydropyran intermediate. For instance, palladium(II) trifluoroacetate with ligand L12 in hexafluoroisopropanol (HFIP) enables efficient coupling, as evidenced by RSC studies achieving yields up to 67%.

Friedel-Crafts Alkylation

Electrophilic aromatic substitution using a pre-formed tetrahydropyran carbocation and 4-fluorobenzene is feasible under Lewis acid catalysis (e.g., AlCl$$_3$$). However, this method risks over-alkylation and requires meticulous control of reaction stoichiometry.

Acetic Acid Functionalization

Carboxylation of Methyl Precursors

Oxidation of a methyl group to carboxylic acid can be achieved via Kornblum oxidation or using strong oxidizers like KMnO$$_4$$. For example, benzyl-protected intermediates (e.g., benzyl 2-(4-methyl-6-oxo-4-propyltetrahydro-2H-pyran-2-yl)acetate) undergo deprotection and oxidation to yield the acetic acid derivative.

Hydrolysis of Nitrile Intermediates

Nitrile groups introduced via nucleophilic substitution (e.g., using malononitrile) can be hydrolyzed to carboxylic acids under acidic (H$$2$$SO$$4$$) or basic (NaOH/H$$2$$O$$2$$) conditions. This method benefits from the stability of nitrile intermediates during earlier synthetic steps.

Integrated Synthetic Pathways

Pathway A: Lactonization-First Approach

  • Step 1 : Synthesize γ,δ-dihydroxy acid with 2,2-dimethyl and 4-fluorophenyl groups via Suzuki coupling.
  • Step 2 : Lactonize using $$ \text{SOCl}_2 $$ in DCM to form the tetrahydropyran ring.
  • Step 3 : Oxidize the methyl group to acetic acid using KMnO$$_4$$.
    Yield : ~58% overall.

Pathway B: Late-Stage Fluorophenyl Incorporation

  • Step 1 : Construct 2,2-dimethyltetrahydro-2H-pyran-4-yl acetic acid via RCM.
  • Step 2 : Perform Suzuki coupling with 4-fluorophenylboronic acid.
  • Step 3 : Purify via flash chromatography (SiO$$_2$$, pentane/EtOAc).
    Yield : ~62% overall.

Optimization and Challenges

Diastereoselectivity Control

Bronsted acid catalysts like Tf$$2$$NH enhance diastereoselectivity in cyclization steps. For example, Tao et al. achieved 99:1 d.r. in isoindoline syntheses using Tf$$2$$NH and Et$$_3$$SiH. Similar conditions could optimize the tetrahydropyran ring formation.

Solvent and Catalyst Selection

  • HFIP : Enhances coupling efficiency in palladium-catalyzed reactions.
  • DMAP : Accelerates condensation steps in fluorophenyl-amine reactions.

Q & A

Q. What are the optimal synthetic routes for 2-(4-(4-fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)acetic acid, and how can yield and purity be maximized?

Methodological Answer:

  • Stepwise Synthesis : Begin with the cyclization of a substituted diol to form the tetrahydropyran ring, followed by Friedel-Crafts alkylation to introduce the 4-fluorophenyl group. Acetic acid side-chain incorporation via nucleophilic substitution or ester hydrolysis is critical .
  • Reaction Optimization : Use continuous flow reactors for precise temperature control (e.g., 80–100°C) and automated reagent addition to minimize side reactions. Catalysts like Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity .
  • Purity Assurance : Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) and final product via recrystallization (ethanol/water). Monitor purity by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm the tetrahydropyran ring (δ 1.2–1.8 ppm for CH₂ groups), 4-fluorophenyl aromatic protons (δ 7.0–7.4 ppm), and acetic acid moiety (δ 2.3–2.6 ppm for CH₂, δ 12.1 ppm for COOH) .
  • IR Spectroscopy : Validate functional groups: C=O stretch (1700–1720 cm⁻¹), O-H (2500–3300 cm⁻¹ for COOH), and C-F (1100–1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ at m/z 295.12 (calculated for C₁₅H₁₇FO₃) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via HPLC every 30 days for 6 months.
  • Degradation Pathways : Hydrolysis of the ester precursor (if present) and oxidation of the fluorophenyl group are common. Use antioxidants (e.g., BHT) in solid-state storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition with ATPase targets). Control for variables like solvent (DMSO vs. saline) and cell lines (HEK293 vs. HeLa) .
  • Dose-Response Refinement : Conduct 10-point dose-response curves (1 nM–100 µM) in triplicate. Use nonlinear regression (GraphPad Prism) to calculate Hill slopes and confirm target specificity .

Q. How can computational modeling predict interactions between this compound and cytochrome P450 enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to dock the compound into CYP3A4 (PDB: 1TQN). Prioritize binding poses with the fluorophenyl group in hydrophobic pockets and acetic acid forming H-bonds with Arg105 .
  • MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of ligand-enzyme complexes. Calculate binding free energies via MM/GBSA .

Q. What experimental designs are optimal for evaluating in vivo pharmacokinetics?

Methodological Answer:

  • ADME Profiling : Administer 10 mg/kg (IV and oral) in Sprague-Dawley rats. Collect plasma samples at 0, 0.5, 1, 2, 4, 8, 12, 24 h. Quantify via LC-MS/MS (LOQ: 1 ng/mL) .
  • Tissue Distribution : Sacrifice animals at 4 h and 24 h. Homogenize tissues (liver, kidney, brain) and extract compound using acetonitrile precipitation. Normalize to tissue weight .

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